
N-Nitroso-N-acetylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-N-acetylglycine is a compound belonging to the class of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to an organic moiety These compounds are known for their potential mutagenic and carcinogenic properties
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-N-acetylglycine can be synthesized through the nitrosation of N-acetylglycine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and maintaining optimal reaction conditions to achieve high yields and purity. Advanced analytical techniques are employed to monitor the reaction and ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-Nitroso-N-acetylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
科学的研究の応用
N-Nitroso-N-acetylglycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic effects, providing insights into the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: Research into the compound’s effects on biological systems helps in understanding the risks associated with nitrosamine exposure in pharmaceuticals.
Industry: this compound is used in the development of analytical methods for detecting nitrosamines in various products.
作用機序
The mechanism of action of N-Nitroso-N-acetylglycine involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group can undergo metabolic activation to form highly reactive species that can bind to DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can result in mutations and cancer.
類似化合物との比較
N-Nitroso-N-acetylglycine can be compared with other N-nitroso compounds such as:
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar structural features.
N-Nitrosomorpholine (NMOR): A nitrosamine commonly found in various industrial products.
The uniqueness of this compound lies in its specific structural features and the potential applications in research and industry. While it shares some properties with other nitrosamines, its distinct structure allows for unique interactions and applications.
特性
CAS番号 |
97795-13-6 |
|---|---|
分子式 |
C4H6N2O4 |
分子量 |
146.10 g/mol |
IUPAC名 |
2-[acetyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-3(7)6(5-10)2-4(8)9/h2H2,1H3,(H,8,9) |
InChIキー |
SXUYTDZSHTZKFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC(=O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
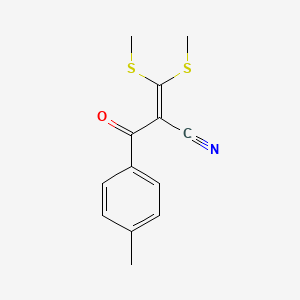
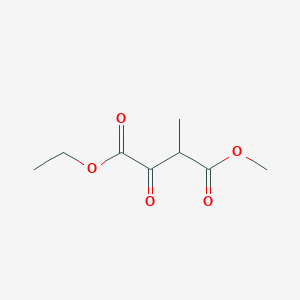


![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

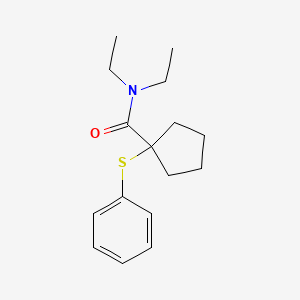
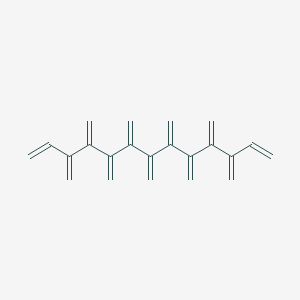
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
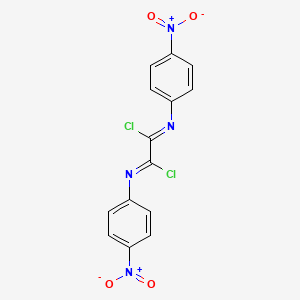
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

